molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0

Aristolactam BIII

Numéro de catalogue B052574
Numéro CAS: 53948-10-0
Poids moléculaire: 309.3 g/mol
Clé InChI: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aristolactam BIII is a natural product found in Piper arborescens, Piper caninum, and other organisms . It has been identified as a novel DYRK1A inhibitor . It possesses anti-platelet aggregation activity in vitro and shows significant cytotoxic activity against P-388, HT-29, and A549 cell lines .


Synthesis Analysis

A series of natural aristolactams and their analogues have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines .


Molecular Structure Analysis

The molecular formula of Aristolactam BIII is C18H15NO4 . The structure of Aristolactam BIII and its interaction with Lys188 of DYRK1A is essential to its DYRK1A inhibitory effect .


Chemical Reactions Analysis

Aristolactam BIII potently inhibited the kinase activity of DYRK1A in vitro (IC = 9.67 nM) and effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .


Physical And Chemical Properties Analysis

The molecular weight of Aristolactam BIII is 309.3 g/mol . Other physical and chemical properties are not available from the search results.

Applications De Recherche Scientifique

Inhibition of DYRK1A in Neurodegenerative Diseases

Specific Scientific Field

Neurobiology and Pharmacology

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with neurodegenerative diseases and Down Syndrome .

Methods of Application or Experimental Procedures

The identification of Aristolactam BIII as a DYRK1A inhibitor involved a two-step screening process. The first step was a structure-based virtual screening of over 300,000 chemicals. The second step was a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay .

Results or Outcomes

Aristolactam BIII was found to potently inhibit the kinase activity of DYRK1A in vitro, with an IC50 value of 9.67 nM. It also effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .

Inhibition of CDK1/Cyclin B and Polo-like Kinase 1 in Cancer Research

Specific Scientific Field

Cancer Research and Pharmacology

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of CDK1/Cyclin B, a protein kinase implicated in cell cycle regulation . It has also been identified as a new ligand targeting the polo-box domain of Polo-like kinase 1 .

Methods of Application or Experimental Procedures

The identification of Aristolactam BIII as an inhibitor involved a systematic in vitro evaluation of 2,500 plant extracts .

Results or Outcomes

Aristolactam BIII was found to inhibit cancer cell proliferation and induce mitotic arrest at the G2/M phase with spindle abnormalities. It also promoted apoptosis .

Inhibition of DYRK1A in Down Syndrome

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with Down Syndrome .

Results or Outcomes

Inhibition of CDK1/Cyclin B in Cancer Research

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of CDK1/Cyclin B, a protein kinase implicated in cell cycle regulation .

Results or Outcomes

Aristolactam BIII was found to inhibit cancer cell proliferation and induce mitotic arrest at the G2/M phase .

Inhibition of DYRK1A in Alzheimer’s Disease

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with Alzheimer’s Disease .

Results or Outcomes

Inhibition of CDK1/Cyclin B in Viral Infections

Specific Scientific Field

Virology and Pharmacology

Results or Outcomes

Aristolactam BIII was found to inhibit viral replication and induce mitotic arrest at the G2/M phase .

Safety And Hazards

Aristolactam BIII should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Propriétés

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam BIII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aristolactam BIII
Reactant of Route 2
Aristolactam BIII
Reactant of Route 3
Aristolactam BIII
Reactant of Route 4
Reactant of Route 4
Aristolactam BIII
Reactant of Route 5
Reactant of Route 5
Aristolactam BIII
Reactant of Route 6
Reactant of Route 6
Aristolactam BIII

Citations

For This Compound
42
Citations
M Choi, A Kim, Y Ham, JY Lee, D Kim, A Yang, MJ Jo… - Phytomedicine, 2021 - Elsevier
… Our work revealed that aristolactam BIII as a novel DYRK1A inhibitor rescues DS phenotypes in cells and in vivo and suggested its therapeutic potential for the treatment of DYRK1A-…
Number of citations: 11 www.sciencedirect.com
YL Choi, JK Kim, SU Choi, YK Min, MA Bae… - Bioorganic & medicinal …, 2009 - Elsevier
… In particular, naturally occurring aristolactams such as cepharanone B (aristolactam BII), aristolactam BIII, piperolactam A, and goniothalactam have been discovered that display potent …
Number of citations: 66 www.sciencedirect.com
YC Chia, FR Chang, CM Teng… - Journal of natural products, 2000 - ACS Publications
Investigation of extracts of Fissistigma balansae and Fissistigma oldhamii resulted in the isolation of 11 aristolactams stigmalactam (1), piperolactam A (2), piperolactam C (3), …
Number of citations: 128 pubs.acs.org
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… Here we report the application of this procedure to the total synthesis of aristolactams, including aristolactam BII, aristolactam BIII, aristolactam FI, N-methyl piperolactam A, and …
Number of citations: 85 pubs.acs.org
IL Tsai, FP Lee, CC Wu, CY Duh, T Ishikawa… - Planta …, 2005 - thieme-connect.com
… Piperarborenine C, (+)-diayangambin, piplartine, piperolactam B, piperolactam C, aristolactam BIII, goniothalactam, and methyl trans-3,4,5-trimethoxycinnamate possessed anti-platelet …
Number of citations: 162 www.thieme-connect.com
AM Marquesa, LSM Velozoa, DL Moreirab… - NPC Natural Product …, 2011 - academia.edu
… Six aristolactams, including, aristolactam BII, piperolactam C, goniothalactam, stigmalactam, aristolactam AII and aristolactam BIII were isolated from roots of this species. GC-MS, 1H …
Number of citations: 3 www.academia.edu
AM Marques, LSM Velozo, DL Moreira… - Natural product …, 2011 - journals.sagepub.com
… Six aristolactams, including, aristolactam BII, piperolactam C, goniothalactam, stigmalactam, aristolactam AII and aristolactam BIII were isolated from roots of this species. GC-MS, 1 H …
Number of citations: 19 journals.sagepub.com
MC Reddy, A Dey, M Jeganmohan… - New Journal of Chemistry, 2023 - pubs.rsc.org
… target study of aristolactam BIII 80 showed beneficial effects in vivo in disease conditions, particularly neurodevelopmental disease. Further examination of aristolactam BIII 80 and its …
Number of citations: 4 pubs.rsc.org
J Michl, MJ Ingrouille, MSJ Simmonds… - Natural product …, 2014 - pubs.rsc.org
… , with goniothalactam 51 and aristolactam BIII 52 giving cytotoxic … Furthermore, aristolactam BIII 52 was toxic to all tested cell … show that the trimethoxy substituted aristolactam BIII 52 was …
Number of citations: 131 pubs.rsc.org
W Chanakul, V Reutrakul, C Kuhakarn… - …, 2022 - search.ebscohost.com
… , leading to the isolation of five known compounds including (–)-goniodiol-7-monoacetate (1), (–)-goniodiol diacetate (2), piperolactam C (3), aristolactam AIII (4), and aristolactam BIII (5…
Number of citations: 1 search.ebscohost.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.